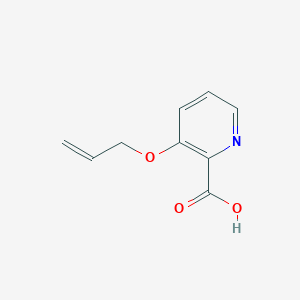

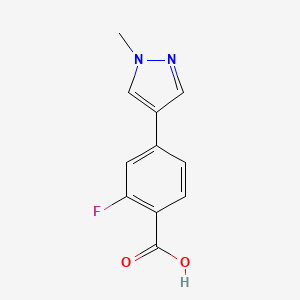

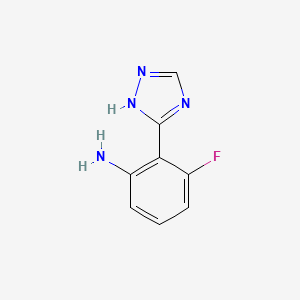

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The compound is a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . Often in C-H functionalization, an auxiliary compound is used to control site selectivity . To simplify the process of C-H functionalization, 2-fluoro-6-(pyrimidin-5-yl)aniline is one of a series of temporary directing groups developed by Deb Maiti’s lab that promote site selectivity without the inclusion of additional synthetic steps .Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde” is represented by the molecular formula C11H7FN2O . The molecular weight of the compound is 185.20 .Chemical Reactions Analysis

The compound is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . It is often used in C-H functionalization, where an auxiliary compound is used to control site selectivity .Physical And Chemical Properties Analysis

The compound is a powder or chunk in form . It has a melting point of 119-120 °C . The compound should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

A study by Chundawat, Sharma, and Bhagat (2014) details the microwave-assisted synthesis of fluorine-containing heterocyclic systems that were evaluated for their antibacterial and antifungal activities. The research involves a Claisen-Schmidt condensation approach using fluorinated benzaldehydes, showcasing the role of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde in generating compounds with antimicrobial properties. This highlights its importance in developing new antimicrobials (Chundawat, Sharma, & Bhagat, 2014).

Role in Antifungal Agent Synthesis

Another pivotal application is in the process development of voriconazole, a broad-spectrum triazole antifungal agent. The study by Butters et al. (2001) explores the synthesis of voriconazole, where the fluorinated benzaldehyde is instrumental in setting the relative stereochemistry of the compound. This research underscores the compound's significance in the pharmaceutical industry, particularly in synthesizing drugs for treating fungal infections (Butters et al., 2001).

Development of Fluorinated Pyrimidines

Research into the chemistry of fluorinated pyrimidines, particularly for cancer treatment, is another crucial area. Gmeiner (2020) reviews the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer therapy. This includes the synthesis of 5-Fluorouracil, a widely used cancer treatment drug, highlighting the broader scope of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde in medicinal chemistry and its potential for developing personalized medicine solutions (Gmeiner, 2020).

Innovations in Organic Synthesis

The compound's role extends to innovations in organic synthesis, as demonstrated by Chen and Sorensen (2018), who developed methods for the ortho C-H methylation and fluorination of benzaldehydes using transient directing groups. This study exemplifies the compound's utility in facilitating novel synthetic routes and methodologies in organic chemistry, enabling the creation of complex molecules with high precision (Chen & Sorensen, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-5-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-11-2-1-8(3-9(11)6-15)10-4-13-7-14-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFBOMLYCVPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)

![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)